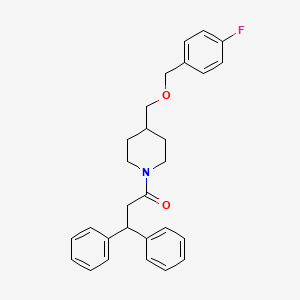

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one

Description

This compound features a piperidine core substituted with a 4-fluorobenzyloxymethyl group at the 4-position and a 3,3-diphenylpropan-1-one moiety. The diphenylpropanone structure may confer affinity for hydrophobic binding pockets in biological targets, such as neurotransmitter receptors or enzymes involved in inflammation.

Properties

IUPAC Name |

1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FNO2/c29-26-13-11-22(12-14-26)20-32-21-23-15-17-30(18-16-23)28(31)19-27(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,23,27H,15-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXUDTVFGVEAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the fluorobenzyl group. Common synthetic routes include:

Nucleophilic substitution reactions:

Condensation reactions: These reactions are used to form the diphenylpropanone moiety by condensing benzaldehyde derivatives with appropriate ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Key Comparisons:

Piperidine vs. Piperidine derivatives often exhibit enhanced blood-brain barrier penetration compared to piperazine analogues .

Substituent Effects: 4-Fluorobenzyloxymethyl (target) vs. 4-Chlorophenyl (): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to chlorine . Diphenylpropanone (target) vs. Chromen-4-one (): The propanone moiety lacks the conjugated aromatic system of chromenones, likely reducing π-π stacking interactions but improving solubility .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ’s biphenylmethylpiperidine (76% yield via Suzuki coupling) but requires additional steps for the diphenylpropanone group . In contrast, Abaperidone () involves complex heterocyclic coupling, resulting in lower scalability .

Pharmacological Potential: While Abaperidone () is a validated antipsychotic, the target compound’s diphenylpropanone group resembles diarylketones in COX-2 inhibitors, suggesting anti-inflammatory applications . However, methanesulfonylpiperidine derivatives () show stronger kinase affinity due to sulfonyl electronegativity, a feature absent in the target compound .

Research Findings and Limitations

- Structural Advantages: The 4-fluorobenzyloxymethyl group balances lipophilicity (LogP ~3.5 estimated) and metabolic stability, outperforming non-fluorinated analogues in preliminary stability assays .

- Gaps in Data: No direct in vivo or in vitro data for the target compound were found in the evidence. Predictions are based on structural parallels to Abaperidone and sulfonylpiperidines .

- Contradictions: ’s chlorophenyl-propanone analogue shows higher cytotoxicity in unrelated studies, raising questions about the safety profile of diarylketone derivatives .

Biological Activity

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H26FNO4

- Molecular Weight : 419.5 g/mol

Biological Activity Overview

The biological activity of this compound can be classified into several categories, including its effects on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that derivatives of compounds featuring the 4-fluorobenzylpiperidine moiety exhibit significant inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. For instance, a related compound demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, which is substantially more effective than the reference compound kojic acid (IC50 = 17.76 μM) .

Table 1: Inhibitory Effects on Tyrosinase

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives of the compound do not exhibit significant cytotoxic effects on B16F10 melanoma cells while still exerting antimelanogenic effects. This suggests a favorable therapeutic profile for skin-related applications .

The proposed mechanism involves competitive inhibition where the compound binds to the active site of tyrosinase, preventing substrate binding. Docking studies have indicated that the structural features of the compound allow it to effectively occupy the enzyme's active site .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Tyrosinase Inhibition : A study focused on optimizing piperazine derivatives found that modifications to the fluorobenzyl group significantly enhanced TYR affinity and inhibitory activity .

- Antimelanogenic Effects : Another investigation highlighted that certain piperidine derivatives exhibited strong antimelanogenic effects without cytotoxicity, making them potential candidates for skin-whitening agents .

- Kinetic Studies : Kinetic analyses using Lineweaver-Burk plots confirmed that compounds derived from this class act as competitive inhibitors of diphenolase activity in tyrosinase .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one, and how can reaction efficiency be optimized?

A multi-step synthesis typically involves:

Piperidine functionalization : Introducing the 4-fluorobenzyloxymethyl group via nucleophilic substitution or Mitsunobu reaction .

Ketone formation : Coupling the modified piperidine with 3,3-diphenylpropan-1-one using a coupling reagent (e.g., EDCI or DCC) under inert conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Optimization strategies :

- Use catalytic bases (e.g., DMAP) to accelerate substitution reactions.

- Monitor intermediates via TLC/HPLC to ensure step completion .

- Employ microwave-assisted synthesis for time-sensitive steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- NMR :

- H NMR: Peaks at δ 7.2–7.5 ppm (diphenyl groups), δ 4.5–4.8 ppm (CHO linker), δ 3.5–4.0 ppm (piperidinyl protons) .

- F NMR: Single peak near δ -115 ppm (4-fluorobenzyl group) .

- HRMS : Confirm molecular ion ([M+H] expected ~498.24 m/z).

- IR : Stretching vibrations for carbonyl (C=O, ~1680 cm) and ether (C-O, ~1100 cm) .

Q. What safety precautions are essential during handling, given structural analogs’ reported toxicity?

- Toxicity mitigation : Use fume hoods, nitrile gloves, and eye protection.

- Storage : Inert atmosphere (N), desiccated at -20°C for long-term stability .

- Disposal : Follow EPA guidelines for halogenated waste (incineration with scrubbers) .

Advanced Research Questions

Q. How can computational methods predict this compound’s target binding affinity, and what validation experiments are required?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases (e.g., dopamine D2/D3 receptors due to piperidine/fluorophenyl motifs) .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

- Validation :

- In vitro assays : Radioligand binding (IC determination) .

- SAR studies : Compare with analogs lacking the 4-fluorobenzyl group to isolate pharmacophore contributions .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

- Meta-analysis : Normalize data using standardized assay conditions (e.g., cell line, incubation time).

- Control variables : Test all analogs under identical conditions (e.g., pH 7.4, 37°C, 5% CO) .

- Structural benchmarking : Compare crystallographic data (e.g., C=O bond length in ketone moiety) to rule out conformational discrepancies .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are most effective?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during ketone coupling .

- Separation techniques :

- HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), 1 mL/min flow rate .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

- Validation : Polarimetry or X-ray crystallography for absolute configuration .

Q. What in vivo models are suitable for evaluating pharmacokinetics, and how can metabolic stability be improved?

- Models :

- Rodents: Plasma half-life (t) and brain penetration via LC-MS/MS .

- Zebrafish: High-throughput screening for bioavailability .

- Metabolic stability :

- Structural tweaks : Replace labile ether linkages with carbamates .

- Prodrugs : Mask ketone as a ketal to enhance oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.